molecular formula C25H26O3 B169433 Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate CAS No. 158937-30-5

Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate

Cat. No. B169433
M. Wt: 374.5 g/mol
InChI Key: OIFZDBKKVVCCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” is a chemical compound with the molecular formula C25H26O3 and a molecular weight of 374.5 g/mol1. It is also known as "4’‘- (Pentyloxy)- [1,1’:4’,1’'-terphenyl]-4-carboxylic acid methyl ester"1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate”. However, benzoate esters are typically synthesized through the reaction of the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst.



Molecular Structure Analysis

The molecular structure of “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” consists of three phenyl rings connected by single bonds, with a pentoxy group attached to one of the phenyl rings and a methyl ester group attached to another1.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” are not available in the current data. However, as an ester, it could potentially undergo hydrolysis, transesterification, and other reactions typical of the ester functional group.



Physical And Chemical Properties Analysis

“Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” has a molecular weight of 374.5 g/mol1. Its XLogP3, a measure of the compound’s lipophilicity, is 6.81.


Safety And Hazards

Specific safety and hazard information for “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” is not available in the current data. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” are not specified in the available data. Its potential applications would depend on its physical and chemical properties, as well as the results of future studies.


Please note that this analysis is based on the available data and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFZDBKKVVCCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

33.8 g (0.1 mol) of methyl 4′-iodobiphenyl-4-carboxylate are introduced together with 29.3 g (0.125 mol) of glycol ester of 4-n-pentoxyphenylboronic acid, 70 mg of bis(triphenylphosphine)palladium dichloride and 15.9 g (0.15 mol) of sodium carbonate into 300 ml of DMF and stirred at 80° C. for 12 hours. After filtration and washing with water, the dried residue is recrystallized from DMF. This affords 20.5 g (45%) of methyl 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylate of melting point 248° C.
Quantity
33.8 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol ester
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.